Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18226749
InChI: InChI=1S/C11H19FN2O4S/c1-10(2,3)18-9(15)14-5-8-4-13-6-11(8,7-14)19(12,16)17/h8,13H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H19FN2O4S
Molecular Weight: 294.35 g/mol

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC18226749

Molecular Formula: C11H19FN2O4S

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate -

Specification

Molecular Formula C11H19FN2O4S
Molecular Weight 294.35 g/mol
IUPAC Name tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C11H19FN2O4S/c1-10(2,3)18-9(15)14-5-8-4-13-6-11(8,7-14)19(12,16)17/h8,13H,4-7H2,1-3H3
Standard InChI Key GYIWZZSSXVTXKA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a fused bicyclic system: octahydropyrrolo[3,4-c]pyrrole, which consists of two pyrrolidine rings sharing adjacent nitrogen atoms. Key substituents include:

  • 3a-Fluorosulfonyl group: A strong electron-withdrawing moiety that enhances electrophilic reactivity.

  • 2-Carboxylate tert-butyl ester: Provides steric protection to the carboxylate group, improving metabolic stability.

The stereochemistry at the 3a position remains unspecified in available literature, though computational modeling suggests a cis-fused ring system as the most stable conformation.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₉FN₂O₄S
Molecular Weight294.35 g/mol
IUPAC Nametert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F
InChI KeyGYIWZZSSXVTXKA-UHFFFAOYSA-N

The compound’s calculated partition coefficient (LogP) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Structural Elucidation

Retrosynthetic Analysis

Two primary strategies emerge for constructing the pyrrolo[3,4-c]pyrrole core:

  • Cyclocondensation: Diastereoselective [3+2] cycloaddition between nitroalkenes and azomethine ylides.

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the bicyclic system from diene precursors.

The fluorosulfonyl group is typically introduced via electrophilic sulfonation followed by halogen exchange.

Stepwise Synthesis (Hypothetical Pathway)

  • Core Formation:

    • Pyrrolidine precursors undergo Mitsunobu coupling to generate the bicyclic framework.

    • Example: Reacting N-Boc-pyrrolidine with tosyl chloride under basic conditions yields the fused ring system .

  • Functionalization:

    • Sulfonation at the 3a position using sulfur trioxide–dioxane complex.

    • Fluorination via reaction with DAST (diethylaminosulfur trifluoride).

  • Esterification:

    • tert-Butyl chloroformate couples with the secondary amine under Schotten-Baumann conditions.

Reactivity and Functional Group Transformations

Fluorosulfonyl Group Reactivity

The -SO₂F moiety participates in:

  • Nucleophilic Aromatic Substitution: Reacts with amines to form sulfonamides.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions at elevated temperatures.

Example: Treatment with benzylamine in DMF yields 3a-(N-benzylsulfamoyl) derivatives.

Ester Hydrolysis

The tert-butyl ester cleaves under acidic conditions (HCl/dioxane) to generate the free carboxylic acid, enabling further derivatization:
R-COO-tBuHClR-COOH+(CH3)3COH\text{R-COO-tBu} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{(CH}_3\text{)}_3\text{COH}

Challenges and Future Directions

Synthetic Optimization

  • Stereocontrol: Develop asymmetric catalysis for enantioselective core formation.

  • Green Chemistry: Replace AlCl₃ with recyclable ionic liquid catalysts .

Biological Profiling

Priority assays include:

  • CYP450 Inhibition: Assess metabolic stability.

  • hERG Binding: Evaluate cardiotoxicity risk.

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